![molecular formula C15H15NO4 B14210094 [4-(4-Methoxyanilino)phenoxy]acetic acid CAS No. 632388-42-2](/img/structure/B14210094.png)
[4-(4-Methoxyanilino)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methoxyanilino)phenoxy]acetic acid is an organic compound with the molecular formula C16H15NO5 It is a derivative of phenoxyacetic acid, characterized by the presence of a methoxyaniline group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyanilino)phenoxy]acetic acid typically involves the coupling of 4-methoxyaniline with phenoxyacetic acid. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxyanilino)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Methoxyanilino)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and dyes .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways .
Medicine
In medicine, this compound derivatives are explored for their potential as drug candidates. They are investigated for their efficacy in treating various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including herbicides and fungicides. It is also employed in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of [4-(4-Methoxyanilino)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The methoxyaniline group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Methoxyanilino)carbonyl]phenoxyacetic acid
- [4-(3-Chloro-2-methylanilino)carbonyl]phenoxyacetic acid
- [4-(2-(2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl]phenoxyacetic acid
- [4-(2-(4-Methoxyphenyl)amino)phenoxy]acetic acid
Uniqueness
[4-(4-Methoxyanilino)phenoxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyaniline group enhances its reactivity and potential for forming various derivatives. This compound’s versatility makes it valuable in multiple research and industrial applications .
Properties
CAS No. |
632388-42-2 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-[4-(4-methoxyanilino)phenoxy]acetic acid |
InChI |
InChI=1S/C15H15NO4/c1-19-13-6-2-11(3-7-13)16-12-4-8-14(9-5-12)20-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
InChI Key |
RHNVTCMGVFBBTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


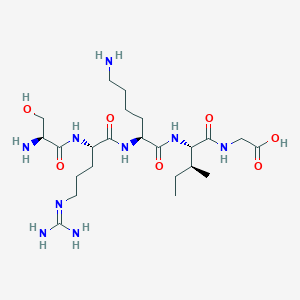
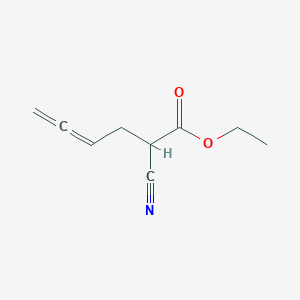
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
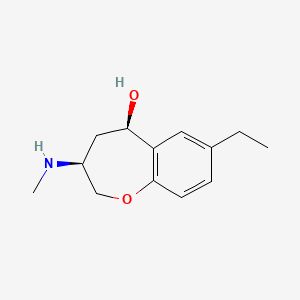
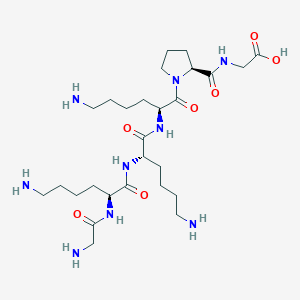

![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
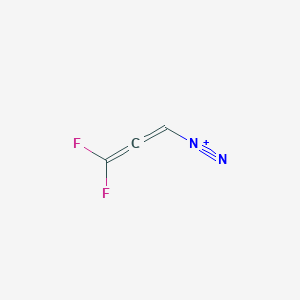
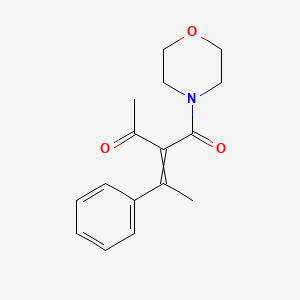

![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
